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Introduction

JNJ-27141491 is an experimental, orally active small molecule that functions as a
noncompetitive functional antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2][3]
The interaction between CCR2 and its ligands, such as monocyte chemoattractant protein-1
(MCP-1), is a key driver in the recruitment and activation of inflammatory leukocytes.[1][3] By
inhibiting CCR2 function, JNJ-27141491 presents a potential therapeutic strategy for
inflammatory and autoimmune diseases. This document provides detailed application notes
and experimental protocols based on preclinical studies of INJ-27141491.

Mechanism of Action

JNJ-27141491 exhibits a noncompetitive and reversible mode of action on the human CCR2
receptor.[1] It potently suppresses various in vitro functions mediated by hCCR2, including
MCP-1-induced GTPYS binding, calcium mobilization induced by MCP-1, MCP-3, and MCP-4,
and leukocyte chemotaxis towards MCP-1.[1][3] Notably, INJ-27141491 shows high selectivity
for CCR2 with minimal to no effect on other chemokine receptors that have been tested.[4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activities of INJ-27141491 as
reported in preclinical research.
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Table 1: In Vitro Inhibitory Activity of INJ-27141491[1][2][4]

Assay Cell Typel/System Ligand IC50 Value
o hCCR2-CHO Cell

[3>S]GTPyS Binding MCP-1 38+9nM
Membranes

Ca2* Mobilization hCCR2-CHO Cells MCP-1 13 + 1 nM[2][4]

Caz* Mobilization THP-1 Cells MCP-1 13+2nM

o Human Blood

Caz* Mobilization MCP-1 43 £ 4 nM
Monocytes

Chemotaxis Human PBMC MCP-1 97 £ 16 nM

125]-MCP-1 Binding Human Monocytes MCP-1 0.4 uM

Table 2: In Vivo Efficacy of INJ-27141491 in a Transgenic hCCR2 Knock-in Mouse Model[2]

Inhibition of Monocyte

Treatment Regimen (Oral) Endpoint Influx (%)
5 mg/kg (g.d.) Monocyte Recruitment 27%
10 mg/kg (g.d.) Monocyte Recruitment 49%
20 mg/kg (q.d.) Monocyte Recruitment 57%
40 mg/kg (g.d.) Monocyte Recruitment 77%
5 mg/kg (b.i.d.) Monocyte Recruitment 22%
20 mg/kg (b.i.d.) Monocyte Recruitment 74%

Signaling Pathway and Experimental Workflow
CCR2 Signaling Pathway and Inhibition by JNJ-

27141491
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CCR2 Signaling and JNJ-27141491 Inhibition
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Caption: CCR2 signaling cascade and the inhibitory point of INJ-27141491.

In Vivo Experimental Workflow for Monocyte
Recruitment
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Workflow for In Vivo Monocyte Recruitment Assay
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Caption: Workflow for the in vivo monocyte recruitment experiment.
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Experimental Protocols

The following are detailed protocols for key experiments based on the methodologies
described in the cited literature.

Protocol 1: In Vitro Calcium (Ca?*) Mobilization Assay

Objective: To determine the inhibitory effect of INJ-27141491 on MCP-1-induced intracellular
calcium mobilization in hCCR2-expressing cells.

Materials:

o hCCR2-expressing cells (e.g., hCCR2-CHO, THP-1, or isolated human monocytes)
e JIJNJ-27141491

e Recombinant human MCP-1

e Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

o Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

o 96-well black, clear-bottom microplates

e Fluorometric imaging plate reader (FLIPR) or equivalent instrument

Procedure:

o Cell Preparation:

o

Culture hCCR2-expressing cells to the appropriate density.
o On the day of the assay, harvest cells and wash with assay buffer.

o Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g.,
incubate with Fura-2 AM at 37°C for 60 minutes).

o Wash the cells to remove excess dye and resuspend in assay buffer to the desired
concentration.
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o Assay Plate Preparation:
o Dispense the cell suspension into the wells of the 96-well microplate.
o Prepare serial dilutions of INJ-27141491 in assay buffer.

o Add the JNJ-27141491 dilutions to the appropriate wells and incubate for a predetermined
time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.

e Calcium Flux Measurement:

o Place the microplate into the fluorometric plate reader and monitor the baseline
fluorescence.

o Prepare a solution of MCP-1 at a concentration known to elicit a submaximal response
(e.g., ECso).

o Inject the MCP-1 solution into the wells and immediately begin recording the fluorescence
signal over time.

o Data Analysis:
o Determine the peak fluorescence response for each well.
o Normalize the data to the vehicle control (100% response) and baseline (0% response).

o Plot the percent inhibition against the concentration of INJ-27141491 and fit the data to a
four-parameter logistic equation to determine the 1Cso value.

Protocol 2: In Vitro Chemotaxis Assay

Objective: To assess the ability of INJ-27141491 to block the migration of human peripheral
blood mononuclear cells (PBMCs) towards an MCP-1 gradient.

Materials:
e |solated human PBMCs

e JNJ-27141491
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Recombinant human MCP-1

Chemotaxis chambers (e.g., Boyden chambers or 96-well transwell plates with appropriate

pore size, typically 5 um for monocytes)

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

Cell counter or flow cytometer
Procedure:
e Cell Preparation:

o Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-
Paque).

o Wash the cells and resuspend in assay medium at a concentration of approximately 1-2 x
106 cells/mL.

o Prepare serial dilutions of INJ-27141491 in assay medium.

o Pre-incubate the cell suspension with the different concentrations of INJ-27141491 or

vehicle for 30 minutes at 37°C.
o Chemotaxis Chamber Setup:

o In the lower wells of the chemotaxis chamber, add assay medium containing MCP-1 at a
concentration that induces optimal migration. Include wells with assay medium alone as a

negative control.
o Place the microporous membrane (or the transwell insert) over the lower wells.
o Add the pre-incubated PBMC suspension to the upper chamber.
 Incubation:

o Incubate the chemotaxis chambers at 37°C in a humidified 5% CO: incubator for 1.5t0 3

hours.
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e Quantification of Migration:

o After incubation, carefully remove the upper chamber.

o Collect the cells that have migrated to the lower chamber.

o Quantify the number of migrated cells using a cell counter or by flow cytometry.
o Data Analysis:

o Calculate the percentage of migrating cells for each condition relative to the total number
of cells added.

o Determine the percent inhibition of chemotaxis for each concentration of INJ-27141491
compared to the vehicle control.

o Plot the percent inhibition against the drug concentration and calculate the ICso value.

Protocol 3: In Vivo Model of Monocyte Recruitment in
hCCR2 Transgenic Mice[1][3]

Objective: To evaluate the in vivo efficacy of orally administered JNJ-27141491 in inhibiting
monocyte recruitment to the lungs following an inflammatory challenge.

Materials:
e Transgenic mice expressing human CCR2 (hCCR2 knock-in)

JNJ-27141491 formulated for oral administration

Vehicle control

Mouse MCP-1 (mMCP-1)

Lipopolysaccharide (LPS)

Sterile phosphate-buffered saline (PBS)
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e Anesthesia
e Bronchoalveolar lavage (BAL) equipment

o Flow cytometer and antibodies for leukocyte differentiation (e.g., anti-CD45, anti-Ly6G, anti-
CD115)

Procedure:

Animal Acclimation and Grouping:
o Acclimate hCCR2 transgenic mice to the facility for at least one week.

o Randomly assign mice to treatment groups (vehicle and different doses of JNJ-
27141491).

Drug Administration:

o Administer INJ-27141491 or vehicle by oral gavage. The dosing regimen can be once
daily (g.d.) or twice daily (b.i.d.) as described in the literature.[1]

Induction of Inflammation:

o At a specified time after the final drug administration, anesthetize the mice.

o Induce pulmonary inflammation by intratracheal instillation of mMMCP-1 and LPS dissolved
in sterile PBS.

Incubation Period:

o Allow the inflammatory response to develop for 48 hours.[1][3]

Bronchoalveolar Lavage (BAL):
o After 48 hours, euthanize the mice.

o Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of
cold PBS.
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e Cell Analysis:
o Collect the BAL fluid and determine the total cell count.

o Prepare cytospin slides for differential cell counting or use flow cytometry to quantify the
number of monocytes and neutrophils in the BAL fluid.

o Data Analysis:

[¢]

Calculate the total number of recruited monocytes and neutrophils for each animal.

[e]

Determine the average cell count for each treatment group.

o

Calculate the percent inhibition of monocyte and neutrophil recruitment for each JNJ-
27141491 dose group compared to the vehicle control group.

o

Need Custom Synthesis?

Perform statistical analysis to determine the significance of the observed inhibition.

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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